molecular formula C20H26FN3O2S B2490826 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide CAS No. 1049392-16-6

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2490826
CAS No.: 1049392-16-6
M. Wt: 391.51
InChI Key: ZCUJBAOGNSDNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C20H26FN3O2S and its molecular weight is 391.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The catalytic enantioselective synthesis of related compounds demonstrates advanced techniques in creating substances with potential therapeutic benefits. For example, a study focused on the synthesis of a compound promising as a cocaine abuse therapeutic agent showcases the application of chiral isoborneolsulfonamide ligands in catalytic enantioselective additions, highlighting the compound's relevance in medicinal chemistry (Forrat, Ramón, & Yus, 2007).

Pharmacological Profile

  • A comprehensive pharmacological profile of SB-357134, a compound with structural similarities, was conducted to evaluate its potent and selective inhibition of the 5-HT6 receptor, demonstrating brain penetration and oral activity. This research underscores the compound's potential in neurological and psychiatric disorder treatment (Stean et al., 2002).

Enhancement of Imaging Techniques

  • Innovations in PET imaging techniques are also a significant area of application. For instance, disulfiram's role in inhibiting the defluorination of 18F-FCWAY, a PET radioligand, enhances the visualization of serotonin 5-HT1A receptors in the human brain, illustrating the compound's utility in improving diagnostic accuracy in neuroimaging (Ryu et al., 2007).

Potential Therapeutic Applications

  • The development of flunarizine, a drug used to treat migraines and other conditions, through catalyzed synthesis methodologies, showcases the practical applications of chemical synthesis in creating therapeutically valuable compounds. This research highlights the ongoing efforts to refine and enhance the production processes of pharmaceuticals (Shakhmaev, Sunagatullina, & Zorin, 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs, inhibiting their function. It has been found to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, the compound disrupts the normal functioning of these pathways .

Result of Action

The inhibition of ENTs by the compound disrupts nucleotide synthesis and the regulation of adenosine function. This can have various molecular and cellular effects, depending on the specific biological context .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2S/c21-19-8-4-5-9-20(19)24-15-13-23(14-16-24)12-11-22-27(25,26)17-10-18-6-2-1-3-7-18/h1-9,22H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUJBAOGNSDNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.